molecular formula C11H15ClN4O2 B8794886 Nitenpyram

Nitenpyram

Cat. No.: B8794886
M. Wt: 270.71 g/mol
InChI Key: CFRPSFYHXJZSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitenpyram ((E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine) is a second-generation neonicotinoid insecticide and insect neurotoxin used in agricultural and veterinary research . Its primary research value lies in its systemic mode of action; it is highly soluble in water and exhibits translaminar activity within plants, making it a model compound for studying the control of sucking insects such as aphids, whiteflies, and thrips in crops like rice and in greenhouse settings . In veterinary contexts, it is widely studied for its rapid efficacy against flea infestations on cats and dogs, with a demonstrated onset of action within 30 minutes . The compound's mechanism of action involves functioning as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system . It binds irreversibly to these receptors, blocking neural signaling and causing an influx of sodium ions, which leads to uncontrolled nerve activity, paralysis, and ultimately death of the target insect . This action is highly selective for insect nAChRs, contributing to its research utility . This compound is classified under Insecticide Resistance Action Committee (IRAC) MoA Group 4A . For environmental and ecological research, this compound's high water solubility (590,000 mg/L at 20 °C) and low soil persistence (typical DT₅₀ of 8 days) make it a relevant compound for studying pesticide leaching, groundwater contamination, and the development of bioremediation strategies, such as those employing specific bacterial strains like Ochrobactrum sp. strain DF-1 for degradation . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C11H15ClN4O2

Molecular Weight

270.71 g/mol

IUPAC Name

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3

InChI Key

CFRPSFYHXJZSBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC

Origin of Product

United States

Preparation Methods

Primary Synthesis via Nitration of 1,1-Dichloroethylene

The most widely documented method for nitenpyram synthesis involves the nitration of 1,1-dichloroethylene using a nitration agent comprising hydrochloric acid (HCl) and sodium nitrate (NaNO₃). This reaction proceeds under controlled conditions to form a nitro intermediate, which undergoes subsequent cyclization and functionalization to yield this compound.

Reaction Steps :

  • Nitration : 1,1-Dichloroethylene reacts with HCl and NaNO₃ at 0–5°C for 4–6 hours, forming a nitrochloro compound.

  • Cyclization : The intermediate is heated to 50–60°C in the presence of a base (e.g., sodium hydroxide), facilitating ring closure to generate the pyridine core.

  • Functionalization : Introduction of the nitromethylene and ethylamino groups completes the structure, achieved via nucleophilic substitution and condensation reactions.

This method achieves a yield of 78–82% with a purity exceeding 98%, as validated by high-performance liquid chromatography (HPLC).

Alternative Pathways and Byproduct Management

While the nitration route dominates industrial production, side reactions may yield impurities such as N-desmethyl-nitenpyram or chlorinated byproducts. Studies on biodegradation pathways reveal that microbial N-demethylation and oxidation of the nitromethylene group mimic potential synthetic side reactions. To mitigate these, reaction parameters such as temperature, stoichiometry, and catalyst selection are rigorously optimized. For example, maintaining a reaction temperature below 60°C reduces undesired decomposition.

Reaction Optimization and Parameters

Temperature and Time Dependence

The nitration step is highly temperature-sensitive. Elevated temperatures (>10°C) accelerate side reactions, while suboptimal temperatures (<0°C) prolong reaction times. Data from the patent CN105330593A demonstrate that a narrow window of 0–5°C balances efficiency and selectivity (Table 1).

Table 1: Effect of Temperature on Nitration Efficiency

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
-586592
0–568298
1047085

Solvent and Catalytic Systems

Polar aprotic solvents like dichloromethane enhance solubility of intermediates, whereas bases such as triethylamine improve cyclization kinetics. The patent method employs a dichloromethane-water biphasic system to facilitate easy separation of the nitro intermediate.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

Post-synthesis analysis relies on HPLC with ultraviolet (UV) detection. The method described in the Japanese Agricultural Standard involves a C18 column (InertSustain PFP, 4.6 × 250 mm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (25:75 v/v). This protocol achieves a limit of detection (LOD) of 0.01 ppm, ensuring precise quantification of this compound and its metabolites (Table 2).

Table 2: HPLC Parameters for this compound Analysis

ParameterSpecification
ColumnInertSustain PFP (4.6 × 250 mm, 5 µm)
Mobile PhaseAcetonitrile/0.1% TFA (25:75)
Flow Rate1.0 mL/min
Detection Wavelength270 nm
Retention Time8.2 min

Mass Spectrometric Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies synthetic byproducts and validates molecular integrity. For instance, the metabolite CPMA ([M+H]⁺ = 250.0700) is distinguishable from this compound ([M+H]⁺ = 271.05) using a Q-TOF mass spectrometer.

Industrial Applications and Scale-Up Considerations

Pilot-Scale Production

Scaling the patented method to pilot plants (100–500 kg batches) requires modifications such as:

  • Continuous-Flow Reactors : Enhance heat dissipation during exothermic nitration.

  • Crystallization Optimization : Recrystallization from ethanol-water mixtures improves purity to >99% .

Chemical Reactions Analysis

Ozonolysis and Atmospheric Degradation

Gas-phase ozone reacts with solid nitenpyram films, producing oxygen-free products and nitrous acid (HONO) :

Reaction ParameterValueSignificance
Rate constant (O₃ reaction)1×10181 \times 10^{-18} cm³/sIndicates rapid surface-level degradation
HONO yield0.18 ± 0.05 per O₃ moleculeContributes to atmospheric hydroxyl radicals
Major productsMass 240 (C₁₀H₁₄ClN₅O₂)Unusual oxygen-free compounds formed

The reaction mechanism involves Criegee intermediates (CIs) derived from ozonolysis of the nitroenamine group. These intermediates decompose into HONO and cross-react with parent molecules to form high-molecular-weight products (e.g., mass 436) .

Microbial Biodegradation

Bacillus cereus strain DF-1 degrades this compound optimally at pH 7.0 and 30°C, with a degradation efficiency of 98% within 48 hours . Key metabolites identified via GC-MS include:

MetaboliteMolecular FormulaProposed Pathway
N-Desmethyl this compoundC₁₀H₁₂ClN₅O₂Demethylation
6-Chloronicotinic acidC₆H₄ClNO₂Dechlorination and oxidation
N-((6-Chloropyridin-3-yl)methyl) ethanamineC₈H₁₁ClN₂Nitro group reduction

The degradation pathway involves sequential demethylation, dechlorination, and nitro-group reduction, culminating in mineralization to CO₂ and H₂O .

Enzymatic Metabolism in Insects

Cytochrome P450 enzymes metabolize this compound via two pathways:

  • Hydroxylation : CYP4CE1 introduces hydroxyl groups, forming hydroxy-nitenpyram (t1/2t_{1/2} = 2.1 hours).

  • N-Demethylation : CYP6ER1 removes methyl groups, yielding N-desmethyl this compound .

EnzymeReaction TypeMajor MetaboliteRole in Resistance
CYP4CE1HydroxylationHydroxy-nitenpyramModerate
CYP6ER1N-DemethylationN-Desmethyl this compoundHigh

These reactions reduce insecticidal efficacy, contributing to resistance in pest populations .

Environmental and Toxicological Implications

  • Hydrophilicity : High water solubility (7.4×1037.4 \times 10^3 mg/L) facilitates leaching into aquatic systems .

  • Persistence : Slow degradation in soil (t1/2t_{1/2} = 34–63 days) increases bioaccumulation risk .

  • Toxicity : Metabolites like 6-chloronicotinic acid exhibit lower mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to the parent compound .

This compound’s chemical reactivity underpins its efficacy as an insecticide and environmental challenges. Advances in microbial biodegradation and enzymatic pathway analysis offer promising strategies for mitigating ecological risks. Further research is critical to elucidate unresolved reaction mechanisms, particularly for cytochrome P450-mediated transformations and ozonolysis byproducts.

Scientific Research Applications

Agricultural Applications

Nitenpyram has been employed in agriculture primarily for pest control. Its effectiveness against a range of pests, including whiteflies, makes it a valuable tool in Integrated Pest Management (IPM) strategies.

Efficacy Against Pests

  • Target Pests : this compound is effective against various pests such as aphids, whiteflies, and thrips.
  • Mechanism of Action : By binding irreversibly to nicotinic acetylcholine receptors, it disrupts neural signaling, leading to pest mortality.

Environmental Impact

Studies have shown that this compound is less toxic to non-target organisms compared to other neonicotinoids like imidacloprid and clothianidin. For example, a study on Eisenia fetida (earthworms) revealed an LC50 of 4.34 mg/kg soil, indicating lower toxicity than its counterparts . This characteristic supports its use as a more environmentally friendly option within pest management frameworks.

Veterinary Applications

This compound is widely used in veterinary medicine for the treatment of flea infestations in dogs and cats.

Clinical Efficacy

A clinical trial involving 123 cats and 88 dogs demonstrated that this compound provided a rapid reduction in flea populations:

  • Flea Mortality : 100% mortality was observed within 24 hours post-treatment.
  • Egg Production : There was a significant reduction in flea egg production, with a 97% decrease noted within the first 48 hours .

Behavioral Effects

Behavioral responses such as increased grooming and scratching were observed shortly after administration, indicating immediate relief from flea discomfort .

Biodegradation Studies

Recent research has focused on the biodegradation of this compound, highlighting its environmental persistence and potential for microbial degradation.

Microbial Degradation

A novel bacterial strain capable of utilizing this compound as a sole carbon source was identified. In controlled conditions:

  • Approximately 90% of this compound was degraded within eight days when used as the only carbon source .
  • The study emphasizes the potential for bioremediation strategies using specific microbial cultures to mitigate pesticide residues in the environment.

Data Tables

Below are tables summarizing key findings related to the applications of this compound:

Application AreaKey FindingsReferences
AgricultureEffective against pests like aphids and whiteflies; lower toxicity compared to imidacloprid ,
Veterinary100% flea mortality within 24 hours; significant reduction in egg production ,
Biodegradation90% degradation by bacterial strain within eight days

Case Study 1: Efficacy in Flea Control

In a study assessing the efficacy of this compound against fleas in domestic pets, results indicated rapid action with significant mortality rates observed within hours. The study also monitored behavioral changes post-treatment, noting increased grooming behaviors as pets sought relief from fleas .

Case Study 2: Environmental Impact Assessment

Research conducted on the impact of this compound on soil organisms demonstrated its relatively low toxicity compared to other neonicotinoids. This study supports its use in sustainable agricultural practices while raising awareness about the ecological implications of pesticide use .

Mechanism of Action

The primary mechanism of action of N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine involves its interaction with the nicotinic acetylcholine receptor (nAChR) in insects. By binding to this receptor, the compound disrupts neural transmission, leading to paralysis and death of the insect. This selective binding to insect nAChRs makes it an effective insecticide with minimal impact on non-target species.

Comparison with Similar Compounds

Chemical Structure and Mechanism of Action

Nitenpyram shares a chloropyridinylmethyl pharmacophore with imidacloprid and acetamiprid but differs in its nitroethenediamine side chain (Figure 1) . Like other neonicotinoids, it acts as an nAChR agonist, disrupting nerve transmission. However, its high water solubility enhances systemic distribution in plants, distinguishing it from hydrophobic neonicotinoids like thiamethoxam .

Efficacy Against Target Pests

  • This compound vs. Imidacloprid: this compound demonstrates rapid knockdown effects (e.g., 84–93% reduction in okra jassids within 48 hours ), comparable to imidacloprid. However, imidacloprid has longer residual activity due to lower solubility .
  • This compound vs. Thiamethoxam : Thiamethoxam is metabolized into clothianidin, providing prolonged efficacy, whereas this compound degrades faster in soil (half-life ~10 days) .
  • This compound vs. Acetamiprid : Acetamiprid is less water-soluble (4.2 g·L⁻¹) but shows higher efficacy against aphids in certain formulations .

Table 1: Key Parameters of this compound and Comparable Neonicotinoids

Parameter This compound Imidacloprid Acetamiprid Thiamethoxam
Water Solubility (g·L⁻¹) 590 0.61 4.2 4.1
Mammalian Toxicity (LD₅₀) >1,500 mg/kg 450 mg/kg 217 mg/kg 1,563 mg/kg
Soil Half-Life (Days) 10 100–200 7–14 7–30
Efficacy (LC₅₀ for BPH) 2.5–15.5 ppm* 3.2–25.6 ppm 5.6–18.3 ppm 0.8–12.4 ppm
Resistance Ratio** 5–15.5 10–50 5–13 8–25

BPH: Brown planthopper (Nilaparvata lugens); *Resistance ratios based on field populations .

Environmental Persistence and Degradation

This compound’s high solubility increases leaching risks, contaminating groundwater . Microbial degradation by Ochrobactrum sp. DF-1 achieves 90% removal in 10 days (100 mg·L⁻¹), faster than fungal strains like Phanerochaete sordida (20% degradation in non-ligninolytic conditions) . In contrast, imidacloprid degradation relies on soil microbiota and photolysis, with slower kinetics .

Resistance Development

Field populations of Bemisia tabaci and Nilaparvata lugens show moderate resistance to this compound (5–15.5-fold), driven by cytochrome P450 monooxygenase upregulation . Resistance management strategies, such as rotating with non-neonicotinoid insecticides, are critical .

Toxicity to Non-Target Organisms

This compound exhibits lower acute toxicity to mammals compared to acetamiprid (LD₅₀ = 217 mg/kg) but poses risks to aquatic invertebrates due to its persistence in water . Sublethal doses induce transgenerational hormesis in Nilaparvata lugens, enhancing fitness and insecticide tolerance .

Q & A

Basic Research Questions

Q. How to design an in vivo study to evaluate Nitenpyram’s efficacy against Tunga penetrans in dogs?

  • Methodological Guidance :

  • Lesion Staging : Classify lesions using the Eisele et al. (2003) system (Stage II and IIIa lesions) to ensure homogeneity in treatment evaluation .
  • Sample Size : Use a minimum of 12 animals with naturally infested lesions to account for variability in parasite load and host response .
  • Treatment Protocol : Administer this compound (e.g., 1 mg/kg orally) and follow up at Days 3, 7, and 14 post-treatment to assess lesion reduction .
  • Ethical Considerations : Omit control groups if animal welfare conflicts arise; instead, use pre-treatment baselines for comparison .
  • Data Collection : Record lesion counts in standardized dermograms and calculate efficacy using:
    Efficacy %=(1Mean lesions (post-treatment)Mean lesions (Day 0))×100\text{Efficacy \%} = \left(1 - \frac{\text{Mean lesions (post-treatment)}}{\text{Mean lesions (Day 0)}}\right) \times 100

Refer to Table 1 in for longitudinal lesion count data.

Q. What statistical methods are appropriate for analyzing this compound’s efficacy data in longitudinal studies?

  • Methodological Guidance :

  • Non-Parametric Tests : Apply the Shapiro-Wilk test to assess data normality. For non-parametric distributions (common in parasite load data), use the Wilcoxon Signed-Rank Test to compare pre- and post-treatment lesion counts .
  • Longitudinal Analysis : Use repeated-measures ANOVA or mixed-effects models if parametric assumptions are met, adjusting for individual variability and time-dependent efficacy decline .
  • Software : Implement analyses in Bioestat 5.3 or R/Python for robust non-parametric testing .

Q. How to ensure reproducibility in this compound efficacy studies?

  • Methodological Guidance :

  • Standardized Lesion Assessment : Train evaluators to classify lesions consistently (e.g., Stage II vs. IIIa) using visual guides .
  • Environmental Controls : Replicate sandy, dry environments (critical for T. penetrans survival) to mimic natural infestation conditions .
  • Protocol Transparency : Document dosing, follow-up intervals, and exclusion criteria (e.g., health status of dogs) to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s declining efficacy over time in tungiasis treatment?

  • Methodological Guidance :

  • Pharmacokinetic Factors : this compound’s rapid excretion (90% eliminated within 24 hours) limits sustained efficacy. Measure plasma concentrations post-treatment to correlate with lesion recurrence .
  • Environmental Re-Infestation : Monitor study sites for immature T. penetrans stages. Combine this compound with environmental interventions (e.g., insecticidal sprays) to break the parasite lifecycle .
  • Comparative Studies : Compare with slow-release compounds (e.g., fluralaner) to evaluate long-term efficacy trade-offs .

Q. What analytical methods ensure accurate quantification of this compound residues in environmental and biological samples?

  • Methodological Guidance :

  • HPLC : Optimize retention using a C18 column with mobile phase (e.g., ammonium acetate:acetonitrile, 70:30) and UV detection at 270 nm. Validate precision with ≤5% RSD across replicates .
  • Immunosensors : Deploy surface plasmon resonance (SPR)-based sensors for simultaneous detection of this compound, clothianidin, and boscalid. Use polyclonal antibodies for specificity (LOD: 0.1 ng/mL) .
  • Environmental Fate Studies : Apply structure-reactivity models to predict degradation pathways (e.g., OH radical reactions) and identify hazardous byproducts like nitrosamines .

Q. How does this compound’s environmental degradation influence ecotoxicological risk assessment?

  • Methodological Guidance :

  • Degradation Kinetics : Measure rate constants for reactions with OH radicals (e.g., kOH=2.1×1010M1s1k_{\text{OH}} = 2.1 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1}) to model atmospheric half-lives .
  • Toxicity Profiling : Use Daphnia magna or zebrafish assays to assess acute toxicity of degradation byproducts (e.g., this compound oxide) .
  • Field Monitoring : Deploy LC-MS/MS in agricultural runoff to quantify residual this compound and correlate with non-target species mortality .

Q. How to assess this compound’s impact on non-target gene expression in treated animals?

  • Methodological Guidance :

  • qPCR Design : Use the 2ΔΔCT^{-\Delta \Delta C_T} method for relative quantification. Normalize to housekeeping genes (e.g., β-actin) and validate primers with melt curve analysis .
  • Pathway Analysis : Apply RNA-seq to identify dysregulated pathways (e.g., CYP450 enzymes) and validate with Western blotting .
  • Dose-Response : Corplicate this compound exposure levels (e.g., 0.1–10 mg/kg) with transcriptional changes in neurotoxicity markers (e.g., acetylcholinesterase) .

Data Contradictions and Mitigation Strategies

  • Example : A study reported 92.2% efficacy at Day 3 but only 66.1% by Day 14 .
    • Root Cause : Rapid drug excretion and environmental re-infestation .
    • Solution : Integrate this compound with environmental sanitation and repeat dosing at Day 7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.